molecular formula C14H12FN3 B13316509 N-[(4-fluorophenyl)methyl]-1H-indazol-4-amine

N-[(4-fluorophenyl)methyl]-1H-indazol-4-amine

Cat. No.: B13316509
M. Wt: 241.26 g/mol
InChI Key: MTMJGOULVCIRTB-UHFFFAOYSA-N
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Description

N-[(4-fluorophenyl)methyl]-1H-indazol-4-amine is a chemical compound of interest in scientific research. It features an indazole core, a structure prevalent in medicinal chemistry due to its potential to interact with various biological targets. The compound is substituted with a (4-fluorophenyl)methyl group, a modification that can influence its physicochemical properties, such as lipophilicity and metabolic stability, and its binding affinity to specific enzymes or receptors. While the exact mechanism of action and specific research applications for this compound are not fully detailed in public chemical databases , molecules containing the 1H-indazole scaffold are frequently investigated as potential kinase inhibitors, receptor modulators, and tool compounds in cell signaling pathway analysis. Researchers are exploring its utility primarily in the fields of oncology, inflammatory diseases, and central nervous system disorders. This product is strictly labeled "For Research Use Only" and is not intended for diagnostic, therapeutic, or any other human use. Researchers should conduct all necessary experiments in accordance with their institutional safety protocols.

Properties

Molecular Formula

C14H12FN3

Molecular Weight

241.26 g/mol

IUPAC Name

N-[(4-fluorophenyl)methyl]-1H-indazol-4-amine

InChI

InChI=1S/C14H12FN3/c15-11-6-4-10(5-7-11)8-16-13-2-1-3-14-12(13)9-17-18-14/h1-7,9,16H,8H2,(H,17,18)

InChI Key

MTMJGOULVCIRTB-UHFFFAOYSA-N

Canonical SMILES

C1=CC2=C(C=NN2)C(=C1)NCC3=CC=C(C=C3)F

Origin of Product

United States

Preparation Methods

Cyclocondensation of 3-Aminoindazoles with Carbonyl Compounds

One of the most prevalent methods involves cyclocondensation reactions of 3-aminoindazole derivatives with suitable carbonyl compounds, such as aldehydes or ketones, under acidic or basic conditions, to form the indazole core. For example, the condensation of 3-aminoindazole with aldehydes like formaldehyde or substituted aldehydes can lead to N-alkylated indazoles, including the (4-fluorophenyl)methyl derivative.

Research Outcome:
A study demonstrated that 3-aminoindazoles reacted with aldehydes in the presence of acids like acetic acid or catalysts such as polyphosphoric acid, yielding N-alkylated indazoles with high regioselectivity and yields up to 85% (see,).

Specific Preparation of N-[(4-fluorophenyl)methyl]-1H-indazol-4-amine

Synthesis via N-Alkylation of 1H-Indazol-4-amine

Step 1: Preparation of 1H-Indazol-4-amine

The starting material, 1H-indazol-4-amine, can be synthesized through cyclization of ortho-nitroaniline derivatives or via reduction of corresponding indazole nitro compounds.

  • Method: Reduction of 4-nitro-1H-indazole using catalytic hydrogenation (Pd/C, H₂) in ethanol yields the free amine.

Step 2: N-Alkylation with 4-Fluorobenzyl Bromide or Chloride

The key step involves alkylation of 1H-indazol-4-amine with 4-fluorobenzyl halides.

  • Reaction Conditions:
    • Solvent: Dimethylformamide (DMF) or acetonitrile
    • Base: Potassium carbonate or sodium hydride
    • Temperature: 50–80°C
    • Time: 12–24 hours

Reaction Scheme:

1H-Indazol-4-amine + 4-fluorobenzyl halide → this compound

Research Data:
This method has been successfully employed with yields ranging from 70% to 85%, depending on the halide used and reaction conditions (,).

One-Pot Synthesis Using Methylation and Cyclization

Alternatively, a one-pot approach involves methylation of 4-fluorobenzaldehyde to form the corresponding methylated intermediate, followed by cyclization with hydrazines or amino derivatives to form the indazole core.

Procedure:

  • Methylation of 4-fluorobenzaldehyde with methyl iodide or dimethyl sulfate in the presence of a base (potassium carbonate) produces 4-fluorobenzyl methyl ether.
  • Subsequent cyclization with hydrazine derivatives under reflux yields the desired indazole derivative.

Research Outcome:
This approach simplifies the synthesis, providing yields over 75% with high regioselectivity (,).

Catalytic and Green Synthetic Strategies

Recent advances emphasize environmentally benign routes, such as citric acid-mediated regioselective synthesis of indazoles. For instance, citric acid acts as a catalyst in one-pot reactions involving aromatic amines and diazotization agents, leading to N-alkylated indazoles with yields exceeding 80% ().

Data Tables Summarizing Preparation Conditions

Method Starting Material Reagents Solvent Catalyst/Base Temperature Yield (%) References
Cyclocondensation 3-Aminoindazole Aldehydes Ethanol/Acetic acid None Reflux 70–85 ,
N-Alkylation 1H-Indazol-4-amine 4-Fluorobenzyl halide DMF K₂CO₃ 50–80°C 70–85 ,
One-pot methylation/cyclization 4-Fluorobenzaldehyde Methyl iodide, hydrazine Ethanol None Reflux 75+ ,
Citric acid-mediated Aromatic amines Diazotization agents Water Citric acid Room temp. 80+

Research Outcomes and Optimization

  • Yield Optimization: Use of polar aprotic solvents like DMF or acetonitrile enhances N-alkylation yields.
  • Catalyst Efficiency: Potassium carbonate and sodium hydride are effective bases for alkylation.
  • Green Strategies: Citric acid catalysis offers high yields with minimal environmental impact.
  • Substituent Effects: Electron-withdrawing groups like fluorine improve regioselectivity and yield during alkylation.

Chemical Reactions Analysis

Amine Alkylation and Acylation

The primary amine at the C-4 position undergoes alkylation and acylation to form secondary amines or amides, respectively. These reactions are pivotal for modifying solubility and binding affinity.

Example Reactions:

  • Alkylation : Reaction with methyl iodide or benzyl bromide in the presence of a base (e.g., K2_2CO3_3) yields N-alkylated derivatives.

  • Acylation : Treatment with acetic anhydride or acetyl chloride forms acetamide derivatives, enhancing metabolic stability .

Key Conditions:

ReagentSolventCatalyst/BaseProductYieldSource
CH3_3IDMFK2_2CO3_3N-Methylated derivative55–60%
Acetic anhydrideDichloromethaneEt3_3NN-Acetylated derivative70–75%

Nucleophilic Aromatic Substitution (NAS)

The electron-withdrawing fluorine atom on the para position of the benzyl group facilitates NAS with strong nucleophiles (e.g., amines, thiols).

Example Reaction:

  • Substitution of fluorine with morpholine or piperidine under Pd catalysis forms derivatives with enhanced receptor affinity .

Key Conditions:

NucleophileCatalystSolventTemperatureProductYieldSource
MorpholinePd(OAc)2_2Toluene100°C4-Morpholinobenzyl-substituted indazole62%

Condensation with Carbonyl Compounds

The amine reacts with aldehydes or ketones to form Schiff bases, which can be reduced to secondary amines.

Example Reaction:

  • Condensation with 4-methoxybenzaldehyde followed by NaBH4_4 reduction produces N-(4-methoxybenzyl) derivatives, improving lipophilicity .

Key Conditions:

Carbonyl CompoundReducing AgentSolventProductYieldSource
4-MethoxybenzaldehydeNaBH4_4MeOHN-(4-Methoxybenzyl) derivative65%

Heterocycle Formation

The indazole core participates in cyclization reactions to form fused polycyclic structures.

Example Reaction:

  • Reaction with ethyl trifluoroacetoacetate under acidic conditions (polyphosphoric acid) yields trifluoromethylated pyrimidoindazole derivatives, expanding bioactivity .

Key Conditions:

ReagentCatalystSolventProductYieldSource
Ethyl trifluoroacetoacetateH3_3PO4_4MeOHPyrimido[1,2-b]indazole-4-one derivative60–70%

Cross-Coupling Reactions

Pd-catalyzed coupling reactions modify the indazole or benzyl rings.

Example Reaction:

  • Suzuki coupling with aryl boronic acids introduces substituents at the indazole C-5 position, enhancing antitumor activity .

Key Conditions:

Boronic AcidCatalystBaseProductYieldSource
4-FluorophenylPd(PPh3_3)4_4Na2_2CO3_35-(4-Fluorophenyl)indazole derivative58%

Reductive Amination

The amine participates in reductive amination with ketones to form branched derivatives.

Example Reaction:

  • Reaction with cyclohexanone and NaBH3_3CN yields N-cyclohexyl derivatives, modulating steric effects .

Key Conditions:

KetoneReducing AgentSolventProductYieldSource
CyclohexanoneNaBH3_3CNMeOHN-Cyclohexyl derivative50%

Scientific Research Applications

N-[(4-fluorophenyl)methyl]-1H-indazol-4-amine is a synthetic compound belonging to the indazole class of organic compounds. It has a molecular formula of C12H11FN4, featuring a fluorinated phenyl group attached to an indazole moiety. The presence of fluorine enhances the compound's lipophilicity and metabolic stability, making it a candidate for pharmaceutical development. The amine functional group plays a crucial role in its biological activity and potential therapeutic applications.

Potential Applications

This compound has several potential applications, especially linked to its activity as a cannabinoid receptor agonist.

Pharmaceutical Development

  • Cannabinoid Receptor Agonist Research indicates that compounds in the indazole class can interact with cannabinoid receptors (CB1 and CB2), which are involved in various physiological processes, including pain modulation, appetite regulation, and mood enhancement.
  • Therapeutic Applications The specific binding affinity and efficacy of this compound at these receptors may contribute to its potential therapeutic applications in treating conditions like chronic pain and anxiety disorders.
    Modifying Properties Reactions are crucial for modifying the compound's properties and enhancing its pharmacological profile.

Scientific Studies

  • Interaction Studies Studies on this compound have focused on its interactions with cannabinoid receptors. These studies are essential for determining the therapeutic potential of this compound.

Structural Similarities and Unique Properties

Several compounds share structural similarities with this compound, each exhibiting unique properties:

Compound NameStructure FeaturesUnique Properties
Mmb-fubinacaContains a carboxamide groupKnown for its high potency at cannabinoid receptors
Adb-fubinacaFeatures an aminocarbonyl substituentExhibits distinct pharmacological effects
N-methyl-1H-indazol-4-amineMethylated indazole structureDifferent receptor binding profile
N-(1-(Aminocarbonyl)-2,2-dimethylpropyl)-1-(4-fluorophenyl)methyl]-1H-indazole-3-carboxamideIncorporates dimethylpropyl groupEnhanced metabolic stability

Mechanism of Action

The mechanism of action of N-[(4-fluorophenyl)methyl]-1H-indazol-4-amine involves its interaction with specific molecular targets in the body. The compound is known to bind to certain enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit the activity of enzymes involved in cell proliferation, thereby exhibiting anticancer properties. The exact molecular pathways involved depend on the specific biological context and the target molecules.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The following table compares N-[(4-fluorophenyl)methyl]-1H-indazol-4-amine with structurally related compounds, focusing on molecular features, biological activity, and applications:

Compound Name Core Structure Substituents Molecular Weight Biological Activity/Application Key Reference
This compound Indazole 4-(4-fluorobenzyl)amine ~267.3 (est.) Potential kinase/DNA-targeting agent
N-[(4-Fluorophenyl)methyl]tetrazolo[1,5-b]pyridazin-6-amine Tetrazolo-pyridazine 4-fluorobenzylamine 284.3 Trypanosoma cruzi trans-sialidase inhibition; low toxicity
1-[4-Fluorophenyl]methyl-1H-benzimidazol-2-amine Benzimidazole 4-fluorobenzyl, piperidinyl 379.4 Antihistaminic (e.g., Hismanal® analog)
N-(4-Fluoro-3-methylphenyl)-4,5-dihydro-1H-imidazol-2-amine Imidazoline 4-fluoro-3-methylphenyl 193.2 Unknown; structural similarity to α2-adrenergic agonists
3-(3-Fluorophenyl)-N-{[2-(1H-imidazol-1-yl)pyrimidin-4-yl]methyl}propan-1-amine Pyrimidine-imidazole 3-fluorophenyl, propan-1-amine 311.4 Probable kinase or receptor modulator

Key Observations:

Core Heterocycle Influence: Indazole vs. In contrast, the tetrazolo-pyridazine analog in shows specific anti-parasitic activity, attributed to its ability to inhibit trans-sialidase . Benzimidazole vs. Imidazole: Benzimidazole derivatives (e.g., Hismanal® analogs) often target histamine receptors, whereas imidazoline derivatives (e.g., ) are linked to adrenergic modulation .

Substituent Effects: The 4-fluorophenylmethyl group is a common feature in compounds with improved metabolic stability and target affinity. For example, its presence in the tetrazolo-pyridazine analog correlates with low predicted toxicity and high selectivity against Trypanosoma cruzi . Substitutions on the phenyl ring (e.g., 3-methyl in vs. 4-fluoro in the target compound) alter steric and electronic properties, influencing receptor binding.

Biological Activity :

  • While the target compound lacks direct activity data, its indazole core is associated with kinase inhibition (e.g., Aurora kinase inhibitors) and anticancer activity in related molecules .
  • The tetrazolo-pyridazine analog () demonstrates a unique mechanism as a trans-sialidase inhibitor, highlighting the role of heterocycle choice in target specificity.

Toxicity and Safety: Fluorinated aromatic amines generally exhibit favorable pharmacokinetic profiles. The tetrazolo-pyridazine analog is predicted to be non-toxic and safe for human use , a trait likely shared by the target compound due to structural similarities.

Biological Activity

N-[(4-fluorophenyl)methyl]-1H-indazol-4-amine is a synthetic compound that has garnered attention for its significant biological activity, particularly as a cannabinoid receptor agonist. This article delves into its biological properties, mechanisms of action, and potential therapeutic applications, supported by relevant data and case studies.

Chemical Structure and Properties

This compound belongs to the indazole class of organic compounds, characterized by the following structural formula:

  • Molecular Formula : C12H11FN4
  • Molecular Weight : 232.24 g/mol

The presence of a fluorinated phenyl group enhances the compound's lipophilicity and metabolic stability, making it a promising candidate for pharmaceutical development.

This compound primarily acts as an agonist at cannabinoid receptors CB1 and CB2. These receptors are integral to various physiological processes, including:

  • Pain Modulation : Interactions with CB1 can lead to analgesic effects.
  • Appetite Regulation : Activation of these receptors influences hunger and satiety signals.
  • Mood Enhancement : Modulation of cannabinoid receptors may alleviate anxiety and improve mood.

Cannabinoid Receptor Interaction

Research indicates that this compound exhibits a high binding affinity for both CB1 and CB2 receptors. Its specific interactions can lead to varied pharmacological effects, which are essential for its therapeutic potential in treating conditions like chronic pain and anxiety disorders.

Case Studies and Research Findings

Several studies have evaluated the biological activity of this compound:

  • In Vitro Studies :
    • A study demonstrated that this compound effectively binds to cannabinoid receptors, showing promising results in pain relief models.
    • Molecular docking studies indicated that the compound forms hydrogen bonds with key residues in the receptor binding site, enhancing its efficacy .
  • In Vivo Studies :
    • Animal models have shown that administration of this compound results in significant analgesic effects comparable to traditional pain medications, suggesting its potential as a new analgesic agent .

Comparative Analysis with Other Compounds

The unique properties of this compound can be contrasted with other indazole derivatives. The following table summarizes key differences:

Compound NameStructure FeaturesBinding AffinityTherapeutic Application
This compoundFluorinated phenyl groupHigh at CB1/CB2Pain relief, anxiety
Mmb-fubinacaCarboxamide groupVery high at CB1Potent analgesic
Adb-fubinacaAminocarbonyl substituentDistinct pharmacological effectsVaried psychoactive effects

Q & A

Q. What synthetic methodologies are recommended for preparing N-[(4-fluorophenyl)methyl]-1H-indazol-4-amine?

A multi-step approach involving condensation and reduction is commonly employed. For example, related fluorophenyl-substituted amines are synthesized via Schiff base formation followed by sodium borohydride reduction under controlled conditions . Key steps include:

  • Step 1 : Preparation of an aldehyde intermediate using phosphorus oxychloride and DMF in chloroform.
  • Step 2 : Condensation with an amine to form a Schiff base.
  • Step 3 : Selective reduction of the imine group to yield the final amine.
    Critical parameters : Temperature control during aldehyde formation (0–10°C) and inert atmosphere during reduction to avoid side reactions.

Q. What analytical techniques are essential for characterizing this compound?

Standard characterization includes:

  • Spectral Analysis : IR for functional groups (e.g., NH stretching at ~3400 cm⁻¹), ¹H/¹³C NMR for structural elucidation (fluorophenyl protons at δ 7.2–7.4 ppm), and mass spectrometry for molecular ion confirmation .
  • Elemental Analysis : To verify purity (>95% by CHNS analysis).
  • Chromatography : TLC/HPLC for monitoring reaction progress and assessing impurities (<0.5% total impurities as per pharmacopeial standards) .

Q. How can researchers evaluate the biological activity of this compound?

Primary assays include:

  • Antimicrobial Testing : Agar dilution or broth microdilution against Gram-positive/negative bacteria (e.g., S. aureus, E. coli) and fungi (e.g., C. albicans), with MIC values compared to standard drugs like ciprofloxacin .
  • Enzyme Inhibition : Kinetic assays for targets like carbonic anhydrase or acetylcholinesterase, using spectrophotometric methods to measure IC₅₀ values .

Advanced Research Questions

Q. What crystallographic tools are suitable for resolving structural ambiguities?

  • SHELX Suite : SHELXL for refinement and SHELXS for structure solution via direct methods, particularly for small-molecule crystals. Key advantages include handling high-resolution data and twinned crystals .
  • SIR97 : Integrates direct methods and Fourier refinement for automated phase determination, useful for resolving disordered fluorophenyl groups .
    Example workflow : Collect data at 100 K, solve using intrinsic phasing, and refine with anisotropic displacement parameters.

Q. How can computational modeling elucidate the compound’s mechanism of action?

  • Molecular Docking : Use AutoDock Vina or Schrödinger Suite to predict binding modes with targets (e.g., kinase domains). The fluorophenyl group’s lipophilicity enhances membrane penetration, which can be modeled via logP calculations (estimated ~2.5) .
  • DFT Studies : Optimize geometry at the B3LYP/6-311++G(d,p) level to analyze electronic properties (e.g., HOMO-LUMO gaps) and predict reactivity .

Q. How should researchers address contradictions in bioactivity data across studies?

Potential causes and solutions:

  • Assay Variability : Standardize protocols (e.g., CLSI guidelines for antimicrobial tests) and include positive controls (e.g., doxorubicin for cytotoxicity) .
  • Impurity Interference : Use HPLC-PDA to quantify byproducts (e.g., des-fluoro analogs) and correlate with activity .
  • Structural Analogues : Compare with derivatives like 3-[(4-fluorobenzyl)thio]-1H-1,2,4-triazol-5-amine to isolate substituent effects .

Q. What strategies optimize solubility and bioavailability for in vivo studies?

  • Salt Formation : Co-crystallize with tartrate or succinate to enhance aqueous solubility (e.g., pimavanserin tartrate achieves >10 mg/mL) .
  • Prodrug Design : Introduce hydrolyzable groups (e.g., acetylated amines) to improve intestinal absorption .
    Validation : Pharmacokinetic profiling in rodent models, measuring Cₘₐₓ and t₁/₂ via LC-MS/MS.

Q. What advanced techniques validate target engagement in cellular models?

  • CETSA (Cellular Thermal Shift Assay) : Monitor thermal stabilization of target proteins upon compound binding.
  • SPR (Surface Plasmon Resonance) : Quantify binding kinetics (kₒₙ/kₒff) for receptors like GPCRs or ion channels .

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